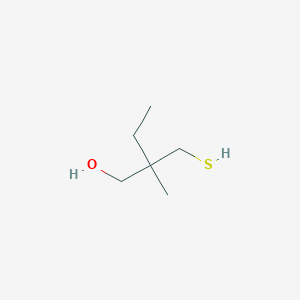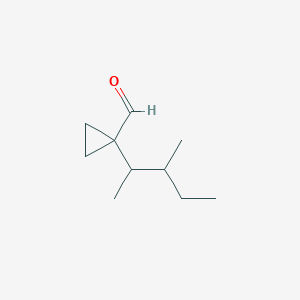
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a carbaldehyde group and a 3-methylpentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: 1-(3-Methylpentan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylpentan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropane ring’s strain energy can also influence its reactivity, making it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the 3-methylpentan-2-yl substituent, making it less sterically hindered.
1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Similar structure but with a different alkyl substituent, affecting its reactivity and physical properties.
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde: Another similar compound with a different alkyl chain length and branching.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(3-methylpentan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-4-8(2)9(3)10(7-11)5-6-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
OMNQPYJWMXTWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



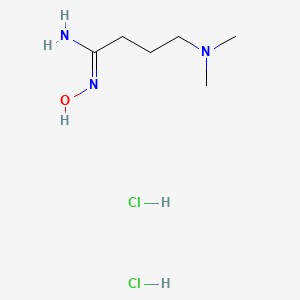
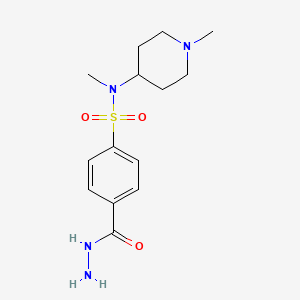
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
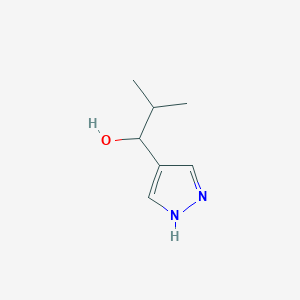

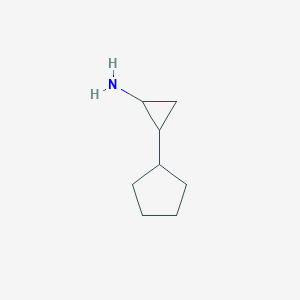
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
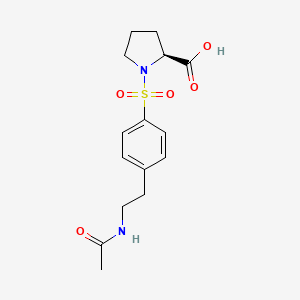
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
